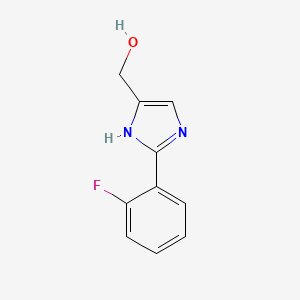

(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol

描述

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both imidazole and phenyl substituents. The compound is officially designated as [2-(2-fluorophenyl)-1H-imidazol-4-yl]methanol according to Chemical Abstracts Service documentation, with the registry number 906477-25-6. Alternative systematic names include this compound and 2-(2-Fluorophenyl)-1H-imidazole-5-methanol, reflecting different numbering conventions within the imidazole ring system.

The molecular formula C10H9FN2O encompasses ten carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 192.19 grams per mole. The monoisotopic mass has been determined to be 192.069891 atomic mass units, providing precise mass spectroscopic identification parameters. The structural framework consists of a phenyl ring bearing a fluorine substituent at the ortho position, connected to an imidazole heterocycle that carries a methanol functional group. This arrangement creates a bifunctional molecule capable of participating in multiple types of intermolecular interactions through hydrogen bonding, aromatic stacking, and dipole-dipole interactions.

The canonical Simplified Molecular Input Line Entry System representation C1=CC=C(C(=C1)C2=NC=C(N2)CO)F accurately depicts the molecular connectivity, with the fluorine atom positioned ortho to the imidazole attachment point on the phenyl ring. The International Chemical Identifier code InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-5,14H,6H2,(H,12,13) provides a standardized representation suitable for database searches and structural verification. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and literature sources.

Spectroscopic Identification through Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling interactions. The fluorine-19 nuclear magnetic resonance spectrum exhibits distinctive chemical shift behavior that varies significantly with protonation state and tautomeric form of the imidazole ring. For neutral fluoroimidazole compounds, the fluorine chemical shifts demonstrate complex electronic effects arising from the proximity of the fluorine substituent to the heterocyclic nitrogen atoms. The proton nuclear magnetic resonance spectrum reveals characteristic resonances for the aromatic protons of both the fluorophenyl and imidazole ring systems, with the methanol protons appearing as a distinct multiplet in the aliphatic region.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characteristic chemical shifts of the aromatic carbons, the imidazole ring carbons, and the methanol carbon atom. The fluorine-bearing carbon exhibits significant coupling to the fluorine nucleus, resulting in characteristic doublet splitting patterns that confirm the substitution pattern on the phenyl ring. Integration ratios in the proton nuclear magnetic resonance spectrum confirm the molecular formula, with the aromatic region showing the expected four protons from the fluorophenyl group and the appropriate signals from the imidazole and methanol functionalities.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The hydroxyl group of the methanol functionality exhibits a broad absorption band in the range of 3200-3600 wavenumbers, consistent with alcohol stretching vibrations. The imidazole nitrogen-hydrogen stretching vibrations appear in the 3300-3500 wavenumbers region, characteristic of secondary amine functionality. Carbon-nitrogen stretching vibrations from the imidazole ring system are observed in the 1640-1690 wavenumbers range, confirming the presence of the heterocyclic framework. The carbon-fluorine stretching vibration appears as a strong absorption band in the 1000-1400 wavenumbers region, providing definitive confirmation of fluorine substitution.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns consistent with imidazole-containing compounds. The imidazole chromophore exhibits characteristic absorption maxima near 209-210 nanometers, with molar absorptivity values on the order of 5 × 10^4 liters per mole per centimeter. The presence of the fluorophenyl substituent modifies the electronic absorption characteristics, introducing additional conjugation effects that influence both the wavelength and intensity of the absorption bands. pH-dependent studies reveal shifts in the absorption spectrum upon protonation of the imidazole ring, providing insights into the electronic changes associated with different protonation states.

X-ray Crystallography and Solid-State Conformation

Crystallographic analysis of imidazole methanol derivatives reveals important structural information about solid-state conformations and intermolecular interactions. Related imidazole methanol compounds crystallize with monoclinic symmetry, specifically in the P21/n space group, with multiple symmetry-unique molecules present in the unit cell. The crystal structure of 1H-imidazole-1-methanol, a structurally related compound, demonstrates three symmetry-unique molecules connected through oxygen-hydrogen to nitrogen hydrogen bonding in a head-to-tail configuration, forming independent three-membered macrocycles.

The atomic packing factor and coordination number characteristics of such crystalline structures influence the physical properties and stability of the solid form. The unit cell parameters, including the lengths of principal axes and angles between them, define the lattice constants that determine the overall crystal architecture. The symmetry properties of the crystal are described by space group classifications, with the specific space group determining the allowed symmetry operations within the crystal lattice.

Intermolecular hydrogen bonding patterns in the solid state are crucial for understanding the packing arrangements and potential polymorphic behavior. The imidazole nitrogen atoms serve as hydrogen bond acceptors, while the methanol hydroxyl group functions as a hydrogen bond donor, creating networks of intermolecular interactions that stabilize the crystal structure. The fluorine substituent on the phenyl ring may participate in additional intermolecular interactions, including halogen bonding and dipole-dipole interactions, which influence the overall crystal packing efficiency and stability.

The crystallographic planes and directions within the crystal structure influence various physical properties including optical characteristics, surface reactivity, and mechanical behavior. High-density crystallographic planes often determine cleavage patterns and preferred growth directions during crystallization processes. Understanding these structural features is essential for predicting the behavior of the compound in various applications and for optimizing crystallization conditions to obtain desired crystal forms.

Tautomeric Behavior and Protonation State Analysis

The tautomeric behavior of this compound involves complex equilibria between different protonation states of the imidazole ring nitrogen atoms. The imidazole ring can exist in two primary tautomeric forms: the tau-tautomer with protonation at the N3 position and the pi-tautomer with protonation at the N1 position. The relative stability of these tautomers is influenced by the electronic effects of the fluorophenyl substituent and the overall molecular environment.

Computational studies using density functional theory methods reveal that the tau-tautomer of 2-fluoro-substituted imidazoles is generally more stable than the pi-tautomer, consistent with experimental observations. The stability difference between tautomers has been calculated to be approximately 5.3 kilojoules per mole for related 2-fluorohistidine compounds. This tautomeric preference is attributed to the electronic effects of the fluorine substituent, which influences the basicity of the different nitrogen atoms within the imidazole ring.

The protonation behavior of the compound exhibits pH-dependent characteristics that can be monitored through fluorine-19 nuclear magnetic resonance spectroscopy. Upon protonation of the imidazole ring, significant changes in the fluorine chemical shift are observed, with 2-fluoro-substituted compounds typically showing downfield shifts of approximately 4-5 parts per million. These chemical shift changes arise from alterations in the electronic environment around the fluorine atom as the charge distribution within the molecule changes upon protonation.

| Tautomeric Form | Relative Stability (kJ/mol) | Preferred Nitrogen Protonation | Fluorine-19 Chemical Shift Change (ppm) |

|---|---|---|---|

| Tau-tautomer | 0 (reference) | N3 | +4.49 |

| Pi-tautomer | +5.3 | N1 | Variable |

The molecular orbital analysis reveals that protonation-induced changes in electron density distribution significantly affect the magnetic shielding environment of the fluorine nucleus. Natural chemical shielding analysis demonstrates that fluorine lone pair molecular orbitals contribute substantially to the observed chemical shift changes upon protonation. The dipole moment of the molecule changes dramatically upon protonation, decreasing from approximately 5.2 Debye in the neutral state to 0.77 Debye in the protonated form, reflecting the significant redistribution of electron density.

Experimental titration studies provide quantitative information about the protonation equilibria and the associated thermodynamic parameters. The protonation constants and pH-dependent speciation diagrams reveal the predominant forms of the compound under different solution conditions. Understanding these equilibria is crucial for predicting the behavior of the compound in various chemical and biological environments, as the protonation state significantly influences the compound's reactivity, solubility, and intermolecular interaction capabilities.

属性

IUPAC Name |

[2-(2-fluorophenyl)-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJZSYGWJLLISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433750 | |

| Record name | (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906477-25-6 | |

| Record name | (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol typically follows these key steps:

- Formation of the imidazole ring system.

- Introduction of the 2-fluorophenyl substituent at the 2-position of the imidazole.

- Functionalization at the 5-position to install the methanol (-CH2OH) group.

This approach often involves the use of substituted anilines or fluorophenyl precursors, cyclization reactions to form the imidazole ring, and subsequent reduction or substitution reactions to install the hydroxymethyl group.

Preparation of Key Intermediates

A representative method for preparing fluorophenyl-substituted imidazoles involves:

- Reacting a fluorophenyl amine derivative with appropriate imidazole precursors under controlled conditions.

- Use of bases such as potassium carbonate in anhydrous acetone to facilitate nucleophilic substitution.

- Alkylation with ethyl bromoacetate to introduce ester functionalities, which are later converted to alcohols.

- Stirring 2-(2-fluorophenyl)-1H-imidazole (1 equiv) with potassium carbonate (2 equiv) in anhydrous acetone at room temperature for 2 hours.

- Adding ethyl bromoacetate (1 equiv) and stirring for 12 hours.

- Filtering off potassium carbonate, evaporating acetone, and purifying by flash chromatography to yield ethyl 2-(2-(2-fluorophenyl)-1H-imidazol-5-yl)acetate intermediates.

These intermediates can be hydrolyzed and reduced to yield the corresponding hydroxymethyl derivatives.

Conversion to this compound

The ester intermediates are typically subjected to:

- Hydrolysis under basic conditions (e.g., NaOH in ethanol/water) to convert esters to carboxylic acids.

- Reduction of the carboxylic acid or ester functionalities to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

This sequence yields the target compound this compound with high purity after chromatographic purification.

Alternative Synthetic Routes

Some studies describe the use of microwave-assisted synthesis to enhance reaction rates and yields. For example:

- The amide coupling of carboxylic acid intermediates with amines in the presence of coupling reagents (e.g., TBTU) and bases (e.g., DIPEA) under microwave irradiation at 30 °C for 5 minutes.

- Subsequent purification by flash chromatography and preparative HPLC to isolate regioisomers and the final product.

This method reduces reaction times significantly and improves product yields.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR confirm the structure, showing characteristic chemical shifts for aromatic protons, imidazole ring protons, and methanol group.

- Fluorine (^19F) NMR: Provides evidence of the fluorine atom on the phenyl ring, typically showing a singlet around −110 ppm.

- Mass Spectrometry (LC-MS): Confirms molecular weight consistent with the target compound, e.g., m/z 213 [M + H]^+ for related fluorophenyl imidazoles.

- Chromatography: Flash column chromatography and preparative HPLC are used for purification and separation of regioisomers.

Data Table Summarizing Preparation Steps

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | 2-(2-Fluorophenyl)-1H-imidazole + K2CO3 in acetone | Alkylation with ethyl bromoacetate | ~90% yield of ester intermediate |

| 2 | Ester intermediate + NaOH in ethanol/water | Hydrolysis to carboxylic acid | ~55% yield |

| 3 | Carboxylic acid + TBTU + DIPEA + amine, microwave | Amide coupling | High yield, short reaction time |

| 4 | Reduction with LiAlH4 or NaBH4 | Conversion to hydroxymethyl group | High purity achieved |

| 5 | Purification by flash chromatography and HPLC | Isolation of pure compound | Necessary for regioisomer separation |

Research Findings and Notes

- The use of potassium carbonate as a base in anhydrous acetone is crucial for successful alkylation without side reactions.

- Microwave-assisted synthesis significantly reduces reaction times for coupling steps.

- The regioisomeric nature of some intermediates requires careful chromatographic separation.

- The fluorine atom influences NMR chemical shifts, aiding in structural confirmation.

- The described synthetic routes are reproducible and scalable for laboratory synthesis.

化学反应分析

Types of Reactions

(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-fluorophenyl)-1H-imidazole-5-carboxylic acid.

Reduction: Formation of 2-(2-fluorophenyl)-1H-imidazole.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Drug Development

The compound serves as a scaffold for developing new drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties. The presence of the fluorine atom on the phenyl ring is known to influence the compound's lipophilicity and binding affinity to biological targets, making it a candidate for lead compounds in drug discovery processes .

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol may be explored for its potential as an antibacterial or antifungal agent, similar to other imidazole derivatives that have shown efficacy against various pathogens .

Anticancer Potential

Studies suggest that imidazole derivatives can possess anticancer properties. The unique combination of the imidazole ring and the fluorophenyl group in this compound could be investigated for its ability to inhibit cancer cell proliferation or induce apoptosis in specific cancer cell lines .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the production of more complex molecules with desired pharmacological properties. The compound can serve as a precursor for synthesizing other biologically active imidazole derivatives .

Structure-Activity Relationship Studies

The compound's structure enables researchers to conduct structure-activity relationship (SAR) studies, which are crucial for understanding how different substituents affect biological activity. By modifying the fluorophenyl group or the hydroxymethyl functionality, researchers can identify optimal structures that enhance desired therapeutic effects while minimizing side effects .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and highlights their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)-1H-imidazole-5-methanol | Chlorine substituent on phenyl ring | Enhanced antibacterial properties |

| 2-(3-Fluorophenyl)-1H-imidazole-5-methanol | Different fluorine position | Potentially different binding profiles in biological systems |

| 2-(4-Methylphenyl)-1H-imidazole-5-methanol | Methyl group on phenyl ring | Altered lipophilicity affecting pharmacokinetics |

This table illustrates how variations in substituents can significantly influence biological activity and chemical reactivity among imidazole derivatives.

Interaction Studies

Research has shown that this compound effectively interacts with specific enzymes or receptors, which is essential for determining its therapeutic applications. Interaction studies could reveal insights into its mechanism of action and potential therapeutic targets .

In vitro studies assessing the biological activity of this compound against various cancer cell lines have indicated promising results, suggesting that it may act as an effective anticancer agent . Further investigations are necessary to elucidate its full potential and optimize its structure for enhanced efficacy.

作用机制

The mechanism of action of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, influencing various biological pathways .

相似化合物的比较

Similar Compounds

(2-Fluorophenyl)methanol: Lacks the imidazole ring, making it less versatile in biological applications.

(2-(2-Fluorophenyl)-1H-imidazole): Lacks the methanol group, affecting its solubility and reactivity.

(2-(2-Fluorophenyl)-1H-imidazol-4-yl)methanol: Similar structure but with the methanol group at a different position, leading to different chemical properties.

Uniqueness

(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol is unique due to the combination of the fluorophenyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

生物活性

The compound (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol is a derivative of imidazole that has garnered interest due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Research indicates that compounds containing the imidazole ring often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but potential pathways include:

- Inhibition of Enzymatic Activity : Similar imidazole derivatives have shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.

- Modulation of Signaling Pathways : Compounds with similar structures have been reported to affect MAPK signaling pathways, which are involved in cellular responses to stress and inflammation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a range of bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

| Control (Standard Antibiotic) | E. coli | 4 |

| Control (Standard Antibiotic) | S. aureus | 8 |

The results indicated that while the compound exhibited antimicrobial activity, it was less potent than standard antibiotics.

Anti-inflammatory Activity

In vitro studies have shown that imidazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In a recent assay:

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | TNF-alpha | 52% at 10 µM |

| Control (Standard Drug) | TNF-alpha | 85% at 1 µM |

These findings suggest that the compound has moderate anti-inflammatory properties.

Case Study 1: Anticancer Potential

A study investigated the anticancer activity of several imidazole derivatives, including our compound of interest. The study utilized human cancer cell lines and assessed cell viability through MTT assays:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | 25 |

| This compound | MCF7 (Breast) | 30 |

The results indicated that the compound exhibited significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling fluorophenyl derivatives with imidazole precursors. For example, outlines a protocol where 5-azidopentanenitrile is treated with HCl gas to generate intermediates, followed by hydroxylation and deprotection steps. To optimize yields, use tert-butyldimethylsilyl (TBS) protecting groups for the hydroxymethyl group during imidazole ring formation to prevent side reactions . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to stabilize reactive intermediates like azides.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the fluorophenyl moiety (δ ~7.0–7.5 ppm for aromatic protons) and imidazole protons (δ ~6.5–7.5 ppm). The hydroxymethyl group appears as a singlet at δ ~4.5–5.0 ppm .

- FTIR : A broad O-H stretch (~3200–3400 cm) and C-F vibration (~1100–1250 cm) are diagnostic .

- LCMS : Use electrospray ionization (ESI) in positive mode to detect the molecular ion peak (e.g., m/z 207.1 [M+H]) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for confirming stereochemistry and bond lengths. Programs like SHELXL ( ) and SIR97 ( ) are used for refinement. For example, highlights the use of Rogers’ η parameter to resolve enantiomorph-polarity ambiguities in near-centrosymmetric structures. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can stability-indicating HPLC methods be developed to detect degradation products of this compound?

- Methodological Answer : Design a gradient HPLC method with a C18 column (e.g., 5 µm, 250 × 4.6 mm), using a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Monitor degradation under stress conditions (heat, light, acidic/alkaline hydrolysis). and emphasize tracking impurities like tert-butyl derivatives or tetrazole byproducts. Validate specificity via spiked degradation studies and mass spectrometry .

Q. What strategies are effective for resolving contradictions in crystallographic data, such as twinning or pseudosymmetry?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands ( ). For pseudosymmetry, apply the Flack x parameter ( ) to differentiate enantiomers. High-resolution data (≤1.0 Å) improves reliability. If data conflicts persist, cross-validate with spectroscopic data (e.g., F NMR) .

Q. How can impurity profiling be conducted for this compound in pharmaceutical intermediates?

- Methodological Answer : Use LC-MS/MS to identify trace impurities. highlights the detection of potassium salts from tetrazole intermediates. For quantification, calibrate against reference standards (e.g., EP impurity M) and validate limits of detection (LOD) ≤0.1% .

Q. What computational methods support the analysis of stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict energy barriers for stereoisomer interconversion. Pair with experimental circular dichroism (CD) spectra to validate chiral centers. ’s η vs. x parameter analysis can guide computational enantiomer assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。